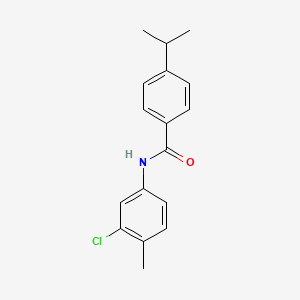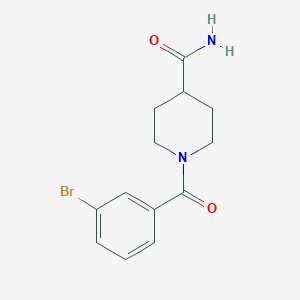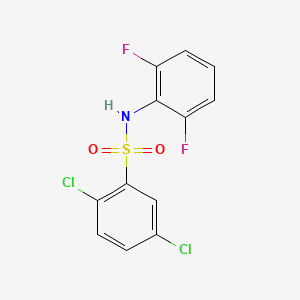
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide, also known as DAS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, making it a promising candidate for use in various research fields.
科学研究应用
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to exhibit a range of biological activities that make it a promising candidate for use in various research fields. One of the most notable applications of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is in cancer research. Studies have shown that 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has potent anti-cancer activity, particularly against breast cancer cells. It has also been found to inhibit the growth of other cancer cells such as lung and colon cancer cells.
作用机制
The mechanism of action of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. This inhibition leads to a decrease in the pH of the cancer cell microenvironment, which in turn leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to exhibit other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, making it a potential candidate for use in treating inflammatory diseases. It has also been found to have neuroprotective activity, which could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation of using 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research involving 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide. One area of interest is in developing 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide-based therapies for cancer treatment. Another potential direction is in exploring the anti-inflammatory and neuroprotective effects of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide for use in treating other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide and its potential side effects.
合成方法
The synthesis of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide involves the reaction of 2,6-difluoroaniline with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide. This method has been reported to yield high purity and high yield of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide, making it a reliable method for synthesizing this compound.
属性
IUPAC Name |
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F2NO2S/c13-7-4-5-8(14)11(6-7)20(18,19)17-12-9(15)2-1-3-10(12)16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSQGGTMHZYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
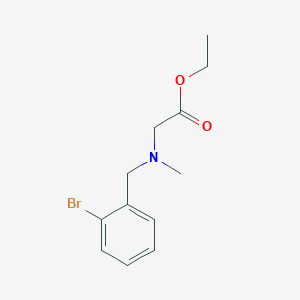
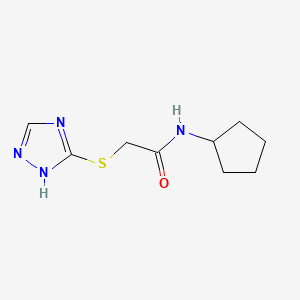
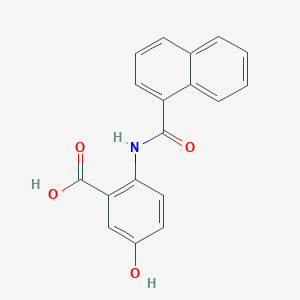
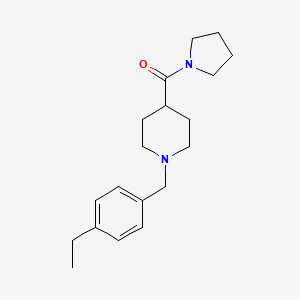
![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
